2,3-Difluorobenzyl alcohol

Descripción general

Descripción

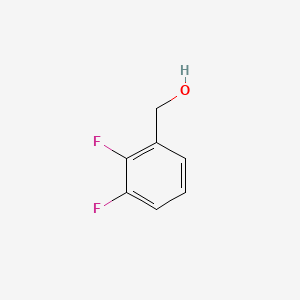

2,3-Difluorobencilo Alcohol es un miembro de la clase de alcoholes bencílicos, caracterizado por la sustitución de grupos fluoro en las posiciones 2 y 3 del anillo bencénico. Su fórmula molecular es C7H6F2O, y tiene un peso molecular de 144,12 g/mol

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 2,3-Difluorobencilo Alcohol se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 2,3-difluorotolueno con bromuro de hidrógeno y peróxido de hidrógeno en condiciones de reflujo . Otro método incluye el uso de tribromuro de fósforo (PBr3) y tolueno a temperaturas elevadas .

Métodos de Producción Industrial: La producción industrial de 2,3-Difluorobencilo Alcohol típicamente implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Los detalles específicos de los métodos de producción industrial suelen ser propietarios y pueden variar entre los fabricantes.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 2,3-Difluorobencilo Alcohol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar 2,3-difluorobenzaldehído.

Reducción: Las reacciones de reducción pueden convertirlo en 2,3-difluorobencilamina.

Sustitución: Puede participar en reacciones de sustitución nucleófila para formar derivados como el 1-bromometil-2,3-difluorobenceno.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Se emplean reactivos como el tribromuro de fósforo (PBr3) para reacciones de sustitución.

Productos Principales Formados:

Oxidación: 2,3-Difluorobenzaldehído

Reducción: 2,3-Difluorobencilamina

Sustitución: 1-Bromometil-2,3-difluorobenceno

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,3-Difluorobenzyl alcohol has shown promising potential in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents.

- Antimicrobial Activity : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have demonstrated that this compound disrupts bacterial membranes, suggesting its potential as a lead compound for antimicrobial drug development .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by interfering with key signaling pathways. In vitro studies have shown selective cytotoxicity towards cancer cell lines while sparing normal cells, attributed to differential uptake mechanisms.

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for the introduction of fluorine atoms into various organic frameworks, which can enhance the biological activity of the resulting compounds.

- Fluorination Reactions : The presence of fluorine in the benzyl alcohol structure can facilitate various synthetic transformations, enabling the creation of more complex molecules with desirable properties .

- Case Studies in Synthesis :

Materials Science

The unique properties of fluorinated compounds make them suitable for applications in materials science.

- Polymer Chemistry : Fluorinated benzyl alcohol derivatives are being investigated for their potential use in creating advanced materials with enhanced thermal and chemical stability. The incorporation of fluorine can improve the hydrophobicity and durability of polymers .

Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against various pathogens. The mechanism was linked to its ability to disrupt bacterial membranes and interfere with metabolic pathways, demonstrating its potential as a therapeutic agent against antibiotic-resistant bacteria .

Cytotoxicity in Cancer Cells

In vitro studies have shown that derivatives of benzyl alcohols, including this compound, exhibit selective cytotoxicity towards specific cancer cell lines. This selectivity is attributed to differences in cellular uptake and metabolism between cancerous and non-cancerous cells, suggesting a pathway for targeted cancer therapies.

Mecanismo De Acción

El mecanismo de acción del 2,3-Difluorobencilo Alcohol implica su interacción con objetivos moleculares específicos. Por ejemplo, puede actuar sobre las enzimas alcohol deshidrogenasa, influyendo en las vías metabólicas . Las vías exactas y los objetivos moleculares pueden variar según la aplicación específica y el contexto de uso.

Compuestos Similares:

- 2,4-Difluorobencilo Alcohol

- 3,4-Difluorobencilo Alcohol

- 2,3-Diclorobencilo Alcohol

Comparación: El 2,3-Difluorobencilo Alcohol es único debido a la posición específica de los grupos fluoro, lo que puede influir en su reactividad e interacción con otras moléculas. En comparación con sus análogos, puede exhibir diferentes propiedades físicas y químicas, lo que lo hace adecuado para aplicaciones específicas .

Comparación Con Compuestos Similares

- 2,4-Difluorobenzyl Alcohol

- 3,4-Difluorobenzyl Alcohol

- 2,3-Dichlorobenzyl Alcohol

Comparison: 2,3-Difluorobenzyl Alcohol is unique due to the specific positioning of the fluoro groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Actividad Biológica

2,3-Difluorobenzyl alcohol (DFBA) is a fluorinated aromatic alcohol with the chemical formula CHFO. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and metabolic pathways.

- Molecular Weight : 144.1187 g/mol

- IUPAC Name : (2,3-difluorophenyl)methanol

- CAS Number : 75853-18-8

- Chemical Structure :

Biological Activity Overview

The biological activity of DFBA has been primarily studied in the context of its interaction with various enzymes, particularly alcohol dehydrogenase (ADH). This enzyme plays a crucial role in the metabolism of alcohols and has implications in ethanol catabolism.

Enzyme Interaction

DFBA exhibits significant activity as a substrate for alcohol dehydrogenase, specifically ADH1C, which is involved in the oxidation of ethanol. The compound's structure allows it to participate effectively in the enzymatic reaction, facilitating ethanol metabolism in humans .

Absorption and Distribution

DFBA is characterized by high predicted human intestinal absorption and blood-brain barrier permeability. This suggests that it can effectively reach systemic circulation and potentially exert central nervous system effects .

Metabolic Pathways

The compound undergoes metabolic processes primarily through conjugation and oxidation pathways. Its interaction with cytochrome P450 enzymes has been explored, indicating that DFBA may act as an inhibitor for certain CYP450 isoforms while being a substrate for others .

Case Studies and Research Findings

Several studies have investigated the biological implications of DFBA:

- Ethanol Oxidation Study :

- Toxicological Assessment :

- Fragment-Based Drug Discovery :

Comparative Biological Activity Table

| Property | This compound |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 144.1187 g/mol |

| ADH1C Interaction | High activity for ethanol oxidation |

| CYP450 Inhibition | Inhibitor (CYP450 1A2), Non-inhibitor for others |

| AMES Toxicity | Non-toxic |

| Carcinogenicity | Non-carcinogenic |

Propiedades

IUPAC Name |

(2,3-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFGDUIJQWWBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332244 | |

| Record name | 2,3-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75853-18-8 | |

| Record name | 2,3-Difluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75853-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 2,3-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIFLUOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14VR7T96O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3-difluorobenzyl alcohol interact with horse liver alcohol dehydrogenase?

A1: Research using X-ray crystallography and ¹⁹F NMR spectroscopy reveals that this compound binds to horse liver alcohol dehydrogenase (ADH) in two distinct conformations. [, ] These conformations are related by a "ring flip" of the fluorinated benzene ring, coupled with a slight translation within the binding site. [] This suggests a degree of flexibility in the enzyme-substrate interaction.

Q2: How does the F93A mutation in horse liver alcohol dehydrogenase affect this compound binding?

A2: The F93A mutation, where phenylalanine at position 93 is replaced with alanine, significantly impacts the binding of this compound. While wild-type ADH shows two distinct binding conformations for this compound, the F93A mutant does not show a defined binding position for the structurally similar 2,3,4,5,6-pentafluorobenzyl alcohol. [] This suggests that the phenylalanine residue at position 93 plays a crucial role in stabilizing the substrate within the binding pocket.

Q3: What is the impact of the F93A mutation on the catalytic activity of horse liver alcohol dehydrogenase?

A3: The F93A mutation reduces the enzyme's catalytic efficiency for benzyl alcohol oxidation and benzaldehyde reduction. Specifically, it decreases the rate constants for hydride transfer by 7.4-fold for oxidation and 130-fold for reduction. [] This highlights the importance of phenylalanine 93 in facilitating the hydride transfer step during catalysis, potentially by helping to orient the substrate optimally for this process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.